Stereochemical Identity Verification for D-Enantiomeric Peptide Synthesis: Z-D-Thr-OH vs. Z-Thr-OH (L-Enantiomer)
Z-D-Thr-OH is the D-enantiomeric form of protected threonine, which is essential for synthesizing D-amino acid-containing peptides. The stereochemistry is confirmed by optical rotation measurement [1]. The L-enantiomer, Z-Thr-OH (CAS 19728-63-3), serves a different purpose in synthesizing natural L-peptides. This distinction is critical for maintaining biological activity and peptide conformation .
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | [α]D20 = +4.0 to +7.0° (c=2, AcOH) or +4 ± 2° (c=1, MeOH) |
| Comparator Or Baseline | Z-Thr-OH (L-enantiomer): [α]D20 = approximately -5° (c=2, AcOH) |
| Quantified Difference | Opposite sign of rotation, approximately 9–12° difference in magnitude |
| Conditions | Polarimetry, solvent: acetic acid (AcOH) or methanol (MeOH) |
Why This Matters
Confirmation of D-configuration via optical rotation is essential for ensuring the correct stereochemistry of the final peptide product, which directly impacts biological activity and conformational stability.
- [1] TCI Europe N.V. N-Carbobenzoxy-D-threonine (C2138) Product Page: Specific rotation [a]20/D = +4.0 to +7.0 deg(C=2, AcOH). View Source
